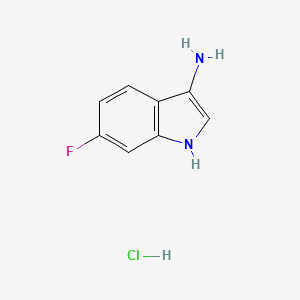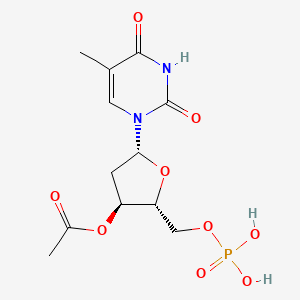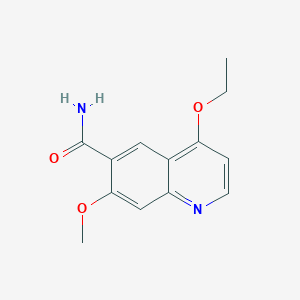
S-(4,6-Diaminopyrimidin-2-yl) benzenecarbothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
S-(4,6-diaminopyrimidin-2-yl) benzothioate can be synthesized through a nucleophilic substitution reaction involving acyl chloride and thiol or thiophenol . The reaction typically occurs under mild conditions and is characterized by the formation of thioester bonds . The process involves the following steps:
Preparation of Acyl Chloride: Acyl chloride is prepared from the corresponding carboxylic acid using reagents such as thionyl chloride (SOCl₂).
Nucleophilic Substitution: The acyl chloride reacts with thiol or thiophenol in the presence of a base, such as triethylamine, to form the thioester bond.
Industrial Production Methods
While specific industrial production methods for S-(4,6-diaminopyrimidin-2-yl) benzothioate are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
S-(4,6-diaminopyrimidin-2-yl) benzothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Thiol or thiophenol, triethylamine
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.
科学的研究の応用
S-(4,6-diaminopyrimidin-2-yl) benzothioate has several scientific research applications, including:
作用機序
The mechanism of action of S-(4,6-diaminopyrimidin-2-yl) benzothioate involves its interaction with specific molecular targets and pathways. For instance, as a photoinitiator, it absorbs UV light and undergoes a photochemical reaction to generate free radicals . These free radicals initiate polymerization reactions, leading to the formation of polymer networks .
類似化合物との比較
Similar Compounds
S-phenyl thiobenzoate: Similar in structure but with different substituents on the benzene ring.
S-benzoheterocycle thiobenzoates: A class of compounds with similar thioester bonds but varying heterocyclic structures.
Uniqueness
S-(4,6-diaminopyrimidin-2-yl) benzothioate is unique due to its specific combination of a pyrimidine ring with diamino substituents and a benzothioate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
特性
CAS番号 |
65349-39-5 |
|---|---|
分子式 |
C11H10N4OS |
分子量 |
246.29 g/mol |
IUPAC名 |
S-(4,6-diaminopyrimidin-2-yl) benzenecarbothioate |
InChI |
InChI=1S/C11H10N4OS/c12-8-6-9(13)15-11(14-8)17-10(16)7-4-2-1-3-5-7/h1-6H,(H4,12,13,14,15) |
InChIキー |
YXGWWXQRHOMGJB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)SC2=NC(=CC(=N2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


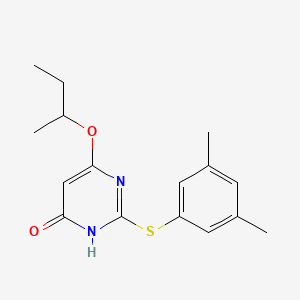
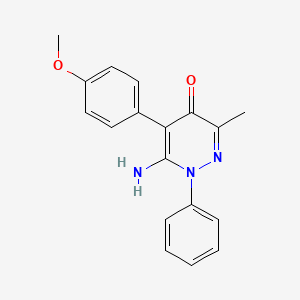
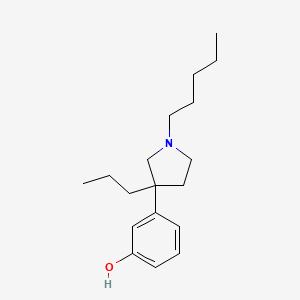
![Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12924284.png)
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924287.png)
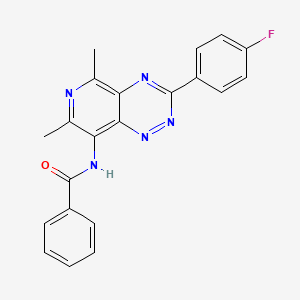
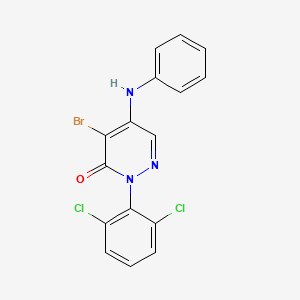

![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B12924297.png)
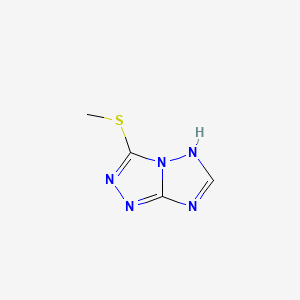
![2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide](/img/structure/B12924321.png)
